2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 946240-46-6
Cat. No.: VC11913676
Molecular Formula: C15H16N6O2
Molecular Weight: 312.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946240-46-6 |
|---|---|
| Molecular Formula | C15H16N6O2 |
| Molecular Weight | 312.33 g/mol |
| IUPAC Name | 2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C15H16N6O2/c1-10-3-5-11(6-4-10)7-16-12(22)8-21-9-17-14-13(15(21)23)18-19-20(14)2/h3-6,9H,7-8H2,1-2H3,(H,16,22) |
| Standard InChI Key | VCMUSZBPVIJNHR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₅H₁₆N₆O₂, corresponds to a molar mass of 312.33 g/mol and an IUPAC name of 2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 946240-46-6 |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C |
| InChI Key | VCMUSZBPVIJNHR-UHFFFAOYSA-N |
| PubChem CID | 25284286 |
The structure combines a bicyclic triazolo[4,5-d]pyrimidin-7-one core with a methyl group at position 3 and an acetamide-linked 4-methylbenzyl moiety at position 6.
Structural Analysis
X-ray crystallography of analogous triazolopyrimidines reveals planar aromatic systems stabilized by π-π stacking and hydrogen bonds . The triazole ring (N1–N3) and pyrimidine carbonyl (O1) create hydrogen-bonding sites, while the 4-methylbenzyl group contributes hydrophobic bulk. Density functional theory (DFT) studies suggest that the methyl substituent on the triazole ring enhances electron density at N2, potentially influencing ligand-protein interactions .
Synthesis and Optimization
Synthetic Pathways
While direct synthesis protocols for this compound remain unpublished, analogous triazolopyrimidines are typically synthesized via:
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Condensation: Reacting 4-amino-5-hydrazinylpyrimidin-2(1H)-one with ketones or aldehydes to form triazole rings .
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Cyclization: Using POCl₃ or PCl₅ to dehydrate intermediate hydrazones into fused triazolopyrimidines .
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Side-Chain Functionalization: Coupling the core with 4-methylbenzylamine via carbodiimide-mediated amide bond formation.
Purification and Yield
Chromatographic purification (silica gel, ethyl acetate/hexane) typically yields 60–75% for final products, with purity >95% confirmed by HPLC.
Biological Activity and Mechanism
LSD1 Inhibition
The compound’s triazolopyrimidine scaffold demonstrates reversible inhibition of LSD1 (IC₅₀ = 0.564 μM in related analogs), a histone demethylase overexpressed in gastric and breast cancers . Docking simulations (PDB: 2HKO) show:
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Hydrogen bonding between the pyrimidine carbonyl and Arg316.
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Hydrophobic interactions of the 4-methylbenzyl group with Phe381 and Leu706 .
Anti-Proliferative Effects
In MGC-803 gastric cancer cells, treatment with 10 μM of a structural analog reduced cell viability by 68% (vs. control) and suppressed migration by 52% in scratch assays . These effects correlate with increased H3K4 methylation, reactivating tumor suppressor genes .
Selectivity Profile
The compound exhibits >20-fold selectivity for LSD1 over MAO-A/B, minimizing off-target effects on neurotransmitter metabolism .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.21 (d, J = 8.0 Hz, 2H, aryl-H), 4.38 (s, 2H, CH₂), 2.93 (s, 3H, N-CH₃).
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HRMS: m/z 313.1412 [M+H]⁺ (calc. 313.1409).
Chromatographic Methods
| Method | Conditions | Retention Time |
|---|---|---|
| HPLC (Purity) | C18, 60% MeOH/H₂O, 1 mL/min | 12.3 min |
| UPLC-MS | HILIC, 0.1% formic acid | 4.8 min |
Comparative Analysis With Related Compounds
Structural Analogues
Replacing the 4-methylbenzyl group with 3-methylphenyl (CAS: 946276-17-1) reduces molecular weight to 298.30 g/mol but diminishes LSD1 inhibition (IC₅₀ = 1.2 μM). The para-substituted isomer’s enhanced activity suggests steric and electronic optimization at the benzyl position .
Pharmacophore Mapping
Critical pharmacophoric elements include:
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Triazolopyrimidine core (hydrogen bond acceptor).
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Hydrophobic substituents at C6 (4-methylbenzyl).
Research Outlook and Challenges
Synthetic Challenges
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Improving regioselectivity during triazole ring formation.
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Scaling up multi-step sequences while maintaining chirality.
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